Target Antigen Specificity: FGFR2 vs. HER2 Linker-Payload Architecture
Deruxtecan analog 2 is a drug-linker conjugate composed of camptothecin and a linker, and is specifically disclosed for the preparation of anti-FGFR2 ADCs [1]. In contrast, the parent Deruxtecan linker-payload (using the DXd payload with maleimide-GGFG peptide linker) is optimized for HER2-targeting ADCs such as DS-8201 (trastuzumab deruxtecan) and U3-1402 . The structural divergence in the linker component determines which antibody conjugation chemistry is optimal and which antigen-targeting antibody the resulting ADC will employ [2].
| Evidence Dimension | Linker-payload target antigen association in ADC development |
|---|---|
| Target Compound Data | Disclosed for anti-FGFR2 ADC preparation; camptothecin-based payload with linker |
| Comparator Or Baseline | Parent Deruxtecan linker-payload: disclosed for HER2-targeting ADCs (DS-8201, U3-1402) |
| Quantified Difference | Qualitative difference in targetable antigen (FGFR2 vs. HER2) |
| Conditions | Based on patent disclosures and ADC conjugation applications |
Why This Matters
This determines the experimental application: procurement of analog 2 enables anti-FGFR2 ADC construction; procurement of parent Deruxtecan enables anti-HER2 ADC construction.
- [1] Daly C, et al. Anti-FGFR2 antibodies and antibody-drug conjugates methods of use thereof. Patent WO2022087243. View Source
- [2] Anjiechem. Deruxtecan analog 2 (example 9 P3). Drug-linker conjugate composed of Camptothecin and a linker; can be used for preparation of anti-FGFR2 ADC. View Source
